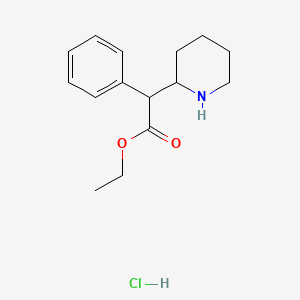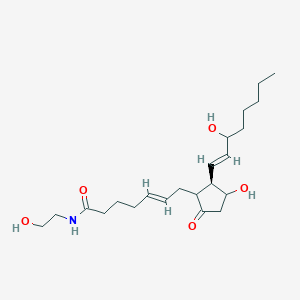
3,5-Dinitro-L-tyrosine Sodium Salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,5-Dinitro-L-tyrosine Sodium Salt: is a derivative of the amino acid tyrosine, characterized by the presence of two nitro groups at the 3 and 5 positions on the aromatic ring. This compound is often used in biochemical research due to its unique properties and reactivity.
Aplicaciones Científicas De Investigación
Chemistry: 3,5-Dinitro-L-tyrosine Sodium Salt is used as a precursor in the synthesis of various organic compounds. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology: In biological research, this compound is used to study enzyme mechanisms and protein interactions. The nitro groups serve as electron-withdrawing groups, affecting the compound’s reactivity and interactions with biological molecules.
Medicine: While not directly used as a drug, this compound is used in the development of pharmaceuticals. It helps in understanding the metabolic pathways and interactions of tyrosine derivatives.
Industry: In the industrial sector, this compound is used in the synthesis of dyes, pigments, and other specialty chemicals. Its unique properties make it suitable for various applications in material science.
Safety and Hazards
Mecanismo De Acción
Target of Action
3,5-Dinitro-L-tyrosine Sodium Salt is a derivative of the amino acid tyrosine . Its primary target is tyrosine aminotransferase , an enzyme that catalyzes the conversion of tyrosine to p-hydroxyphenylpyruvate .
Mode of Action
As an artificial substrate, this compound interacts with tyrosine aminotransferase. Compared to tyrosine, which is the natural substrate for this enzyme, this compound exhibits zero activity . This suggests that the compound may act as a competitive inhibitor, binding to the active site of the enzyme and preventing its interaction with tyrosine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Dinitro-L-tyrosine Sodium Salt typically involves the nitration of L-tyrosine. The process begins with the protection of the amino and carboxyl groups of L-tyrosine, followed by nitration using a mixture of nitric acid and sulfuric acid. After nitration, the protecting groups are removed, and the product is neutralized with sodium hydroxide to form the sodium salt.
Industrial Production Methods: Industrial production of this compound follows a similar route but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and efficiency.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: 3,5-Dinitro-L-tyrosine Sodium Salt can undergo oxidation reactions, often leading to the formation of quinones.
Reduction: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro groups can be replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or hydrogen peroxide in acidic or basic conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or tin(II) chloride in hydrochloric acid.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products Formed:
Oxidation: Quinones and other oxidized derivatives.
Reduction: 3,5-Diamino-L-tyrosine Sodium Salt.
Substitution: Various substituted tyrosine derivatives depending on the nucleophile used.
Comparación Con Compuestos Similares
- 3-Nitro-L-tyrosine Sodium Salt
- 5-Nitro-L-tyrosine Sodium Salt
- 3,5-Diamino-L-tyrosine Sodium Salt
Comparison: 3,5-Dinitro-L-tyrosine Sodium Salt is unique due to the presence of two nitro groups, which significantly enhance its reactivity compared to mono-nitrated derivatives. This increased reactivity makes it more versatile in chemical synthesis and biological studies. The compound’s dual nitro groups also provide distinct electronic properties, making it useful in various applications where electron-withdrawing effects are desired.
Propiedades
IUPAC Name |
sodium;(2S)-2-amino-3-(4-hydroxy-3,5-dinitrophenyl)propanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O7.Na/c10-5(9(14)15)1-4-2-6(11(16)17)8(13)7(3-4)12(18)19;/h2-3,5,13H,1,10H2,(H,14,15);/q;+1/p-1/t5-;/m0./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDPPRYPYKFDRGM-JEDNCBNOSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])CC(C(=O)[O-])N.[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(C=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])C[C@@H](C(=O)[O-])N.[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N3NaO7 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80659757 |
Source


|
| Record name | Sodium (2S)-2-amino-3-(4-hydroxy-3,5-dinitrophenyl)propanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80659757 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
502481-30-3 |
Source


|
| Record name | Sodium (2S)-2-amino-3-(4-hydroxy-3,5-dinitrophenyl)propanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80659757 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![Diclazuril 6-Carboxylic Acid [(4-Chlorophenyl)cyanomethyl]-2,6-dichlorophenyl-4-amide](/img/structure/B565946.png)




